molecular formula C22H26O6 B1251422 Furaquinocin D

Furaquinocin D

Cat. No. B1251422
M. Wt: 386.4 g/mol
InChI Key: HVPDKSONVUABMQ-AVKZDSLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin D is a natural product found in Streptomyces lividans and Streptomyces with data available.

Scientific Research Applications

Biosynthesis and Biochemical Characterization

Furaquinocin D, a type of meroterpenoid, is known for its antitumor activity. It is produced by Streptomyces sp. strain KO-3988. The biosynthesis involves the enzyme Fur7, a prenyltransferase, which catalyzes the transfer of a geranyl group to a polyketide substrate. This process leads to the production of furaquinocin and its intermediates. The enzyme demonstrates promiscuous substrate specificity, indicating its potential utility in various biochemical applications (Kumano, Tomita, Nishiyama, & Kuzuyama, 2010).

Antitumor and Cytocidal Activities

Furaquinocins, including Furaquinocin D, exhibit cytocidal activities against HeLa S3 and B16 melanoma cells in vitro, highlighting their potential in cancer research and treatment. These properties make them subjects of interest in the study of novel antitumor agents (Ishibashi, Funayama, Anraku, Komiyama, & Ōmura, 1991).

Chemical Synthesis

The total synthesis of furaquinocin D has been achieved, which is crucial for understanding its structure and function. This synthesis process involves a modular approach, including reactions like DYKAT on carbonates derived from Baylis-Hillman adducts, followed by a reductive Heck cyclization. This synthetic route allows for the production of furaquinocin D in a laboratory setting, facilitating further research and potential pharmaceutical applications (Trost, Thiel, & Tsui, 2003).

Novel Compounds and Structural Analysis

New analogues of furaquinocin D have been discovered and structurally characterized, expanding the understanding of this class of compounds. These novel compounds possess a dihydrofuran ring fused to a polyketide naphthoquinone skeleton, differentiating them from furaquinocin D by the type of residue attached to C-13. This discovery broadens the scope of meroterpenoid research and their potential applications (Panthee et al., 2011).

Biological Pathway Elucidation

The biosynthetic pathway of furaquinocin D involves various intermediates and enzymes. Identification of intermediates such as 8-amino-2,5,7-trihydroxynaphthalene-1,4-dione is essential for understanding the biosynthesis of furaquinocin D and related compounds. This knowledge can lead to the development of new biosynthetic pathways and novel compounds (Isogai, Nishiyama, & Kuzuyama, 2012).

properties

Product Name

Furaquinocin D

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2R,3S)-4-hydroxy-3-[(1R)-1-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H26O6/c1-10(2)7-8-15(24)22(5)12(4)28-21-16-13(9-14(23)17(21)22)19(26)20(27-6)11(3)18(16)25/h7,9,12,15,23-24H,8H2,1-6H3/t12-,15-,22-/m1/s1

InChI Key

HVPDKSONVUABMQ-AVKZDSLQSA-N

Isomeric SMILES

C[C@@H]1[C@](C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)[C@@H](CC=C(C)C)O

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C(CC=C(C)C)O

synonyms

furaquinocin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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